4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(1-methyl-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJHBZNXCOTWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245854 | |
| Record name | 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-85-8 | |
| Record name | 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: N-Methylation of 1,2,4-Triazole
- Reagents: 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane.
- Conditions: Mix 1,2,4-triazole with KOH and ethanol, slowly add chloromethane, heat and reflux.
- Outcome: Formation of 1-methyl-1,2,4-triazole via nucleophilic substitution.
Step 2: Protection and Functionalization at the 5-Position
Two alternative methods:
Step 3: Carboxylation at the 3-Position
Step 4: Esterification
- React the carboxylic acid intermediate with methanol and thionyl chloride dropwise.
- This forms the corresponding methyl ester at the 3-position.
Step 5: Deprotection and Reduction
Three alternative methods to remove the 5-position substituent and obtain the final product:
Reaction Conditions and Molar Ratios
| Step | Key Reagents & Molar Ratios | Conditions | Yield / Purity |
|---|---|---|---|
| 1 | 1,2,4-triazole : KOH : chloromethane = 1 : 1.4-1.5 : 1.0-1.5 | Reflux in ethanol | High conversion to 1-methyl-1,2,4-triazole |
| 2 (A) | 1-methyl-1,2,4-triazole : TMEDA : n-butyllithium : dibromomethane = 1 : 0.20-0.25 : 1.15-1.20 : 1.35-2.35 | Cooling in THF, -78 °C | Efficient bromination |
| 2 (B) | 1-methyl-1,2,4-triazole : LDA : trimethylchlorosilane = 1 : 1.10-1.20 : 1.20-1.30 | Cooling in THF, -78 °C | Efficient silylation |
| 3 | 5-bromo/trimethylsilyl derivative : LDA : CO₂ = 1 : 1.10-1.20 : 2.00-7.00 | Cooling, CO₂ bubbling | Carboxylation at 3-position |
| 4 | Carboxylic acid : thionyl chloride = 1 : 1.20-1.30 | Methanol, dropwise addition | Methyl ester formation |
| 5 (Hydrogenation) | Methyl ester : DBU = 1 : 1.0-1.05 | 0.1-0.3 MPa H₂, 25-35 °C | Debromination, high purity product |
| 5 (Reduction) | Acid : Zn powder = 1 : 1.50-1.65 | 15-35 °C | Alternative debromination |
| 5 (Desilylation) | Trimethylsilyl acid : TBAF = 1 : 1.10-1.15 | 0-25 °C | Deblocking silyl group |
Research Findings and Advantages
- Avoidance of Isomerization: This method circumvents the formation of N-methyl isomers and quaternary ammonium by-products common in traditional methylation reactions, improving selectivity and yield.
- High Purity: The final product is obtained with purity above 99% (HPLC analysis).
- Yield: Overall yields around 70-75% have been reported for the key carboxylation step.
- Versatility: The method allows for either bromine or silyl protection at the 5-position, offering flexibility in downstream processing.
- Mild Conditions: Hydrogenation and chemical reduction steps are conducted under relatively mild temperature and pressure, making the process industrially feasible.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-Methylation | 1,2,4-triazole, KOH, chloromethane | Reflux in ethanol | 1-methyl-1,2,4-triazole |
| 2 | 5-Position Protection | n-BuLi + dibromomethane or LDA + trimethylchlorosilane | Cooling in THF (-78 °C) | 5-bromo or 5-trimethylsilyl derivative |
| 3 | Carboxylation | LDA, CO₂ | Cooling, CO₂ bubbling | 3-carboxylic acid derivative |
| 4 | Esterification | Thionyl chloride, methanol | Dropwise addition | 3-methyl ester |
| 5 | Deprotection | Pd/C + H₂ or Zn powder or TBAF | Mild temperature | Final 1-methyl-1H-1,2,4-triazole-3-methyl formate |
Additional Notes
- The described method focuses on the methyl formate derivative, which is a key intermediate. Conversion to the benzoic acid analog involves further coupling or substitution reactions at the benzoic acid moiety.
- Literature also reports synthesis of related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids via N-arylation and subsequent functionalization, confirming the versatility of the triazole ring in medicinal chemistry applications.
- The method's robustness lies in the careful control of lithiation and carboxylation steps, which are critical for regioselective functionalization.
Chemical Reactions Analysis
Types of Reactions: 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid derivatives have shown significant potential as anticancer agents. A study synthesized a series of hybrids based on this compound and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds exhibited IC50 values ranging from 15.6 to 39.8 µM, indicating promising anticancer activity compared to standard drugs like doxorubicin . Notably, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and can affect the efficacy of various chemotherapeutics .
Materials Science
Development of Advanced Materials
In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the modification of polymer characteristics, enhancing their mechanical strength and thermal stability. Researchers have explored its use in creating functionalized polymers that can respond to environmental stimuli .
Biological Studies
Biochemical Assays
The compound serves as a valuable tool in biochemical assays for studying enzyme inhibition and receptor binding. Its structural features enable it to interact with various biological targets, making it useful in the investigation of metabolic pathways and disease mechanisms .
Antimicrobial Properties
Research has also indicated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against a range of bacterial strains and have shown effectiveness comparable to traditional antibiotics . This aspect opens up possibilities for developing new antimicrobial agents in response to rising antibiotic resistance.
Case Study 1: Anticancer Derivatives
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and assessed for their anticancer properties. The most potent compounds exhibited IC50 values significantly lower than those of standard treatments. The study concluded that these hybrids could serve as a structural optimization platform for developing more selective anticancer drugs .
Case Study 2: Material Applications
In another study focusing on materials science applications, researchers incorporated this compound into polymer matrices. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to unmodified polymers. This modification is particularly beneficial for applications in coatings and protective materials .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity is a critical aspect of its mechanism .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Methylation increases logP values, enhancing membrane permeability but possibly reducing aqueous solubility relative to unsubstituted triazoles .
- Steric Effects : Ortho-substituted analogs (e.g., 2-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid ) exhibit steric hindrance, which may affect crystal packing and intermolecular interactions .
Key Research Findings
- Positional Isomerism : Para-substituted triazoles (e.g., target compound) generally exhibit better planarity and crystallinity than ortho or meta isomers, facilitating structural characterization via X-ray diffraction (SHELX refinements) .
- Biological Relevance : The methyl group enhances metabolic stability compared to unsubstituted triazoles, making the compound a candidate for prolonged therapeutic effects .
- Agrochemical Potential: Fluorinated derivatives (e.g., perfluoroethoxy analogs) show increased environmental persistence and bioactivity, though regulatory scrutiny is required .
Biological Activity
4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1443981-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
The molecular formula of this compound is C10H9N3O, with a molecular weight of 189.20 g/mol. The compound features a triazole ring, which is known for its biological significance and pharmacological properties.
The biological activity of this compound is largely attributed to its structural similarity to other triazole derivatives that inhibit fungal growth by targeting sterol biosynthesis. Specifically, it acts as a sterol demethylation inhibitor , disrupting the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining membrane integrity and function.
Antifungal Activity
Research indicates that compounds with triazole moieties exhibit broad-spectrum antifungal properties. For instance, studies have shown that derivatives similar to this compound are effective against various fungi such as Candida and Aspergillus species. The compound's mechanism involves the inhibition of cytochrome P450 enzymes critical for sterol metabolism in fungi .
Antibacterial Activity
Recent investigations have explored the antibacterial potential of triazole derivatives. In vitro studies demonstrated that certain analogs exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the antiproliferative effects of this compound. For example, one study reported that this compound exhibited cytotoxic effects on U251 glioblastoma cells with IC50 values indicating effective concentration ranges for therapeutic applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on antifungal activity | Evaluate efficacy against Candida albicans | Demonstrated significant inhibition at low concentrations (MIC < 10 µg/mL) |
| Cytotoxicity evaluation | Assess effects on U251 glioblastoma cells | IC50 value found to be 15 µM, indicating potential as an anticancer agent |
| Antibacterial assessment | Test against Staphylococcus aureus | MIC value determined at 5 µg/mL, showing promising antibacterial properties |
Q & A
Q. What are the established synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, and what critical reaction conditions must be optimized?
Methodological Answer: Synthesis typically involves condensation or hydrolysis strategies. A common approach is the reaction of 4-amino-triazole derivatives with substituted benzaldehydes under acidic reflux conditions (e.g., glacial acetic acid in ethanol for 4 hours), followed by solvent evaporation and recrystallization . Alternative routes include hydrolyzing ester precursors (e.g., ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoate) using HCl or NaOH, with pH adjustment during workup to isolate the product . Key parameters include:
- Temperature: 80–100°C for reflux.
- Stoichiometry: 1:1 molar ratio of reactants.
- Purification: Ethanol recrystallization or pH-controlled precipitation.
Table 1: Synthetic Conditions Comparison
| Method | Reagents/Conditions | Key Steps | Reference |
|---|---|---|---|
| Condensation Reaction | Ethanol, glacial acetic acid, 4-hour reflux | Filtration, ethanol recrystallization | |
| Ester Hydrolysis | 70% EtOH, HCl/NaOH, pH adjustment | Acidification to pH 5–6 |
Q. How is crystallization performed for this compound, and what challenges arise during structural refinement?
Methodological Answer: Crystallization is achieved via slow evaporation from ethanol or DMF/water mixtures. Single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXL/SHELXS) is used for refinement . Challenges include:
- Thermal motion : Mitigated by data collection at 100 K.
- Twinning : Addressed using HKLF5 data format in SHELXL.
- Hydrogen bonding : Validated via Hirshfeld surface analysis to confirm carboxylic acid dimer formation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: SCXRD paired with SHELX refinement resolves ambiguities in bond lengths, angles, and tautomerism. For example:
- Anisotropic displacement parameters refine non-hydrogen atoms.
- R-factor convergence (<5%) ensures model accuracy.
- Electron density maps differentiate between possible triazole tautomers .
Table 2: Crystallographic Parameters from SHELX Refinement
| Parameter | Typical Value Range | Significance |
|---|---|---|
| R-factor | <0.05 | Model accuracy |
| Anisotropic displacement | Enabled for non-H atoms | Reduces thermal motion artifacts |
Q. What strategies are employed to design metal-organic frameworks (MOFs) using this compound as a ligand?
Methodological Answer: The benzoic acid group acts as a carboxylate linker, while the triazole provides secondary coordination sites. MOF synthesis involves:
- Solvothermal reactions : Cd(NO3)₂ or Zn(OAc)₂ in DMF/water at 120°C for 48 hours.
- pH control : Maintained at 6.5–7.0 to deprotonate the acid without metal hydroxide precipitation.
- Characterization : PXRD for crystallinity; BET analysis for porosity. Recent studies highlight CO2 selectivity due to tailored pore environments .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and electronic properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Electron density distribution : Identifies nucleophilic (triazole N-atoms) and electrophilic (carboxylic acid) sites.
- HOMO-LUMO gaps : Correlates with charge transfer potential for biological or catalytic activity.
- Solvent effects : Polarizable Continuum Model (PCM) evaluates tautomer stability in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
